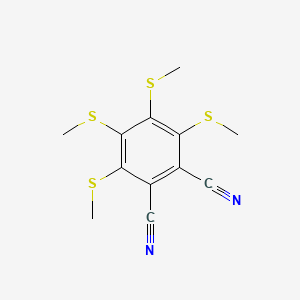
3,4,5,6-Tetrakis(methylsulfanyl)benzene-1,2-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5,6-Tetrakis(methylsulfanyl)benzene-1,2-dicarbonitrile is an organic compound characterized by the presence of four methylsulfanyl groups attached to a benzene ring, along with two nitrile groups at the 1 and 2 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrakis(methylsulfanyl)benzene-1,2-dicarbonitrile typically involves the introduction of methylsulfanyl groups onto a benzene ring followed by the addition of nitrile groups. One common method involves the use of a multi-step synthesis process, starting with a benzene derivative and introducing the methylsulfanyl groups through nucleophilic substitution reactions. The nitrile groups can then be added using cyanation reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3,4,5,6-Tetrakis(methylsulfanyl)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4,5,6-Tetrakis(methylsulfanyl)benzene-1,2-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mecanismo De Acción
The mechanism of action of 3,4,5,6-Tetrakis(methylsulfanyl)benzene-1,2-dicarbonitrile involves its interaction with various molecular targets and pathways. The methylsulfanyl groups can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The nitrile groups can interact with enzymes and receptors, potentially modulating their activity. The compound’s overall effects are determined by the specific context and conditions of its use .
Comparación Con Compuestos Similares
Similar Compounds
4CzIPN (2,4,5,6-Tetrakis(9H-carbazol-9-yl)isophthalonitrile): A donor-acceptor chromophore used in photoredox catalysis.
4DPAIPN (2,4,5,6-Tetrakis(diphenylamino)isophthalonitrile): Another photoredox catalyst with similar applications.
Uniqueness
3,4,5,6-Tetrakis(methylsulfanyl)benzene-1,2-dicarbonitrile is unique due to the presence of methylsulfanyl groups, which impart distinct redox properties and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring specific redox behavior and chemical stability .
Propiedades
Número CAS |
56266-93-4 |
|---|---|
Fórmula molecular |
C12H12N2S4 |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
3,4,5,6-tetrakis(methylsulfanyl)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H12N2S4/c1-15-9-7(5-13)8(6-14)10(16-2)12(18-4)11(9)17-3/h1-4H3 |
Clave InChI |
ZAWNXABTNGTXKM-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C(=C(C(=C1C#N)C#N)SC)SC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


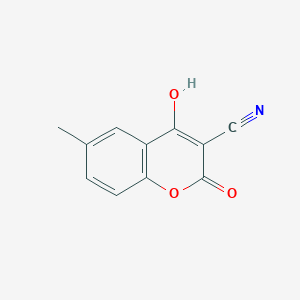
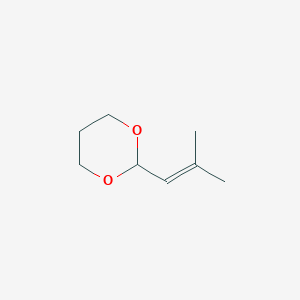

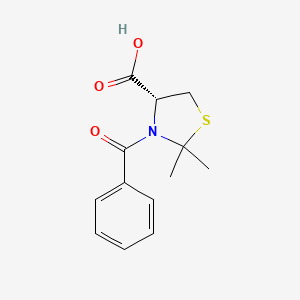
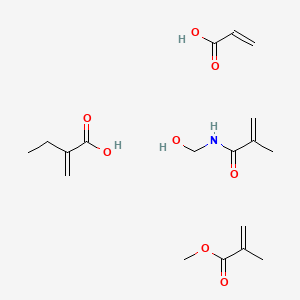


![3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]propanoic acid](/img/structure/B14625081.png)
![Benzene, 1-[(4-chloro-2-butynyl)oxy]-4-methoxy-](/img/structure/B14625087.png)
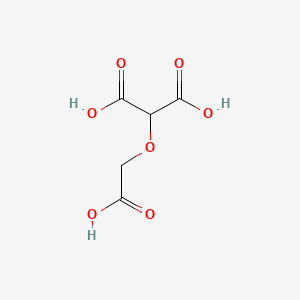

![6-{[(2-Phenylethenesulfonyl)carbamoyl]amino}hexanoic acid](/img/structure/B14625134.png)
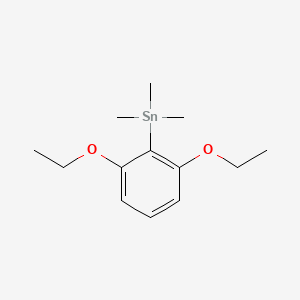
![N'-{3-[(6-Chloropyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14625141.png)
